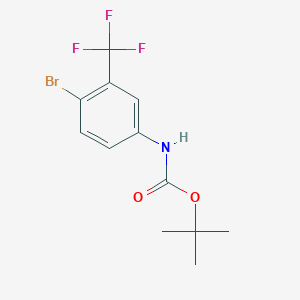

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[4-bromo-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFNYAOHCLVHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate CAS number and chemical properties

An In-depth Technical Guide to Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

This guide provides a comprehensive technical overview of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, applications, and handling.

Introduction: A Key Intermediate in Drug Discovery

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is a substituted aromatic compound of significant interest in the synthesis of complex pharmaceutical agents. The molecule incorporates three key features that make it a versatile synthetic intermediate:

-

A Bromo-Substituent: The bromine atom serves as an excellent handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic introduction of diverse molecular fragments.

-

A Trifluoromethyl (CF3) Group: The electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the phenyl ring, often enhancing the metabolic stability and binding affinity of the final drug molecule.[1] The inclusion of a CF3 group can increase potency and improve pharmacokinetic profiles.[1]

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[2] It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine.[2][3] This controlled reactivity is fundamental to multi-step synthetic campaigns.[2]

The strategic combination of these functional groups makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of enzyme inhibitors and receptor ligands.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key identifiers and properties for tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate are summarized below.

| Property | Value | Source |

| CAS Number | 872614-77-2 | [4] |

| Molecular Formula | C₁₂H₁₃BrF₃NO₂ | Derived from structure |

| Molecular Weight | 356.14 g/mol | |

| Appearance | Off-white to white solid | [5] |

| Melting Point | 105 - 109 °C | [5] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | General chemical knowledge |

| Boiling Point | Not available (likely to decompose at high temperatures) | [5] |

Synthesis and Purification Workflow

The most common and efficient synthesis of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate involves the Boc-protection of the corresponding aniline precursor, 4-bromo-3-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis

Objective: To synthesize tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate via Boc-protection of 4-bromo-3-(trifluoromethyl)aniline.

Reagents:

-

4-bromo-3-(trifluoromethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Dissolution: Dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add the base (e.g., Triethylamine, 1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acid byproduct generated during the reaction.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the mixture. This can be done portion-wise as a solid or as a solution in the reaction solvent. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine (to remove water).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is typically a solid that can be purified by recrystallization or flash column chromatography.

-

Recrystallization: A mixture of ethyl acetate and hexanes is often a suitable solvent system for recrystallization, yielding the product as a white solid.

-

Flash Chromatography: If impurities persist, purification on a silica gel column using a gradient of ethyl acetate in hexanes will effectively isolate the desired compound.

The following diagram illustrates the general workflow for the synthesis and purification.

Caption: Workflow for Synthesis and Purification.

Key Chemical Reactions and Applications

The utility of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate lies in its ability to undergo further chemical transformations, primarily at the bromine-substituted carbon. This makes it a cornerstone intermediate for building more complex molecules.

Suzuki Cross-Coupling Reaction

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. The bromo-substituent on the carbamate can be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This is a common strategy in the synthesis of bi-aryl compounds, which are prevalent motifs in many kinase inhibitors and other therapeutic agents.[3]

Buchwald-Hartwig Amination

This is another palladium-catalyzed reaction that forms carbon-nitrogen bonds. It allows for the coupling of the bromo-substituted carbamate with a wide range of primary or secondary amines, amides, or carbamates. This reaction is invaluable for constructing the core structures of many drugs, including those targeting G-protein coupled receptors (GPCRs) and ion channels.

Application as a Precursor for Enzyme Inhibitors

The trifluoromethyl-substituted phenyl ring is a common feature in many enzyme inhibitors.[1] For example, this carbamate can serve as a key starting material for the synthesis of inhibitors of kinases like Bruton's Tyrosine Kinase (BTK), which are important targets in oncology and immunology.[2] The general synthetic logic involves using the bromine for a coupling reaction and then, at a later stage, deprotecting the amine for further functionalization.

The diagram below illustrates the central role of this intermediate in accessing diverse chemical scaffolds.

Caption: Synthetic utility via cross-coupling reactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are crucial to ensure safety.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][6]

-

Respiratory Irritation: May cause respiratory tract irritation.[4][7]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[6][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from strong oxidizing agents and incompatible materials.[5][6]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its well-defined reactivity, stemming from the orthogonal functionalities of the bromo-substituent and the Boc-protected amine, provides a reliable and versatile platform for the synthesis of novel and potent therapeutic agents. A thorough understanding of its properties, synthetic protocols, and reaction capabilities is essential for any researcher working at the forefront of drug discovery and development.

References

-

tert-butyl N-[4-bromo-3-(trifluoromethyl)phenyl]carbamate. NextSDS. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Tert-butyl N-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]carbamate. Chemspace. [Link]

-

tert-Butyl (4-(bromomethyl)phenyl)carbamate. PubChem. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

-

Tert-butyl N-[4-bromo-2-(trifluoromethoxy)phenyl]carbamate. Chemspace. [Link]

-

Synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

-

tert-Butyl carbamate. PMC. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. nextsds.com [nextsds.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. glfc.org [glfc.org]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a critical step, ensuring the integrity of biological and pharmacological data. This guide, prepared by a Senior Application Scientist, offers a detailed exploration of the ¹H and ¹³C NMR spectra of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate, a compound featuring a complex substitution pattern on an aromatic ring.

Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a comprehensive, evidence-based prediction and interpretation of its ¹H and ¹³C NMR spectra. This analysis is grounded in fundamental NMR principles and a comparative study of structurally related analogs, providing a robust framework for understanding the spectral features of this and similar molecules.

Molecular Structure and Predicted NMR Active Nuclei

The structure of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate contains several distinct proton and carbon environments that will give rise to unique signals in the NMR spectra. The strategic placement of a bulky tert-butyl carbamate group, a strongly electron-withdrawing trifluoromethyl group, and a bromine atom creates a unique electronic environment around the aromatic ring, influencing the chemical shifts and coupling patterns of the aromatic protons and carbons.

Figure 1: Structure of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the N-H proton of the carbamate, and the protons of the tert-butyl group. The chemical shifts and multiplicities of the aromatic protons are highly informative, reflecting their positions relative to the various substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~ 7.8 - 8.0 | d | JH2-H6 ≈ 2.0 - 2.5 Hz | Located ortho to the electron-withdrawing trifluoromethyl group and the carbamate group, leading to significant deshielding. The small coupling constant is characteristic of a meta coupling to H-6. |

| H-6 | ~ 7.6 - 7.8 | dd | JH6-H5 ≈ 8.5 - 9.0 Hz, JH6-H2 ≈ 2.0 - 2.5 Hz | Situated ortho to the carbamate group and meta to the trifluoromethyl group. It will appear as a doublet of doublets due to coupling with both H-5 (ortho) and H-2 (meta). |

| H-5 | ~ 7.4 - 7.6 | d | JH5-H6 ≈ 8.5 - 9.0 Hz | Positioned ortho to the bromine atom. It will be a doublet due to the ortho coupling with H-6. |

| -NH- | ~ 6.5 - 7.0 | br s | - | The chemical shift of the N-H proton is variable and concentration-dependent. It typically appears as a broad singlet. |

| -C(CH₃)₃ | ~ 1.5 | s | - | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region.[1][2] |

Causality Behind Predicted Chemical Shifts:

-

Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group, causing significant deshielding (downfield shift) of nearby protons, particularly those in the ortho and para positions.

-

Bromine (-Br): As a halogen, bromine is an electron-withdrawing group, leading to a downfield shift of adjacent protons.

-

tert-butyl carbamate (-NHBoc): The carbamate group is electron-donating through resonance but can have a net electron-withdrawing inductive effect. The bulky tert-butyl group will also have steric effects. The N-H proton signal is often broad due to quadrupole broadening and exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| C=O (carbamate) | ~ 152 - 154 | s | - | The carbonyl carbon of the carbamate group appears in a characteristic downfield region.[1][3] |

| C-1 (Ar-C-NH) | ~ 138 - 140 | s | - | The carbon attached to the nitrogen will be deshielded. |

| C-3 (Ar-C-CF₃) | ~ 130 - 133 | q | ¹JCF ≈ 30 - 35 Hz | The carbon directly attached to the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms. |

| C-4 (Ar-C-Br) | ~ 115 - 118 | s | - | The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". |

| C-2 (Ar-CH) | ~ 125 - 128 | q | ²JCF ≈ 4 - 6 Hz | This carbon will show a smaller quartet coupling to the trifluoromethyl group. |

| C-6 (Ar-CH) | ~ 120 - 123 | s | - | This carbon is influenced by the ortho carbamate and meta trifluoromethyl groups. |

| C-5 (Ar-CH) | ~ 128 - 131 | s | - | This carbon is influenced by the ortho bromine and para carbamate groups. |

| -C (CH₃)₃ | ~ 80 - 82 | s | - | The quaternary carbon of the tert-butyl group.[1][3] |

| -C(C H₃)₃ | ~ 28 | s | - | The methyl carbons of the tert-butyl group.[1][2] |

| -CF₃ | ~ 122 - 125 | q | ¹JCF ≈ 270 - 275 Hz | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant. |

Long-Range Couplings:

Long-range couplings between the fluorine atoms of the trifluoromethyl group and the aromatic protons and carbons are expected. These can provide valuable structural information. For instance, a small ⁴JHF coupling might be observable between the fluorine atoms and H-2.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Figure 2: General workflow for NMR data acquisition and processing.

2. Instrument Setup and Data Acquisition:

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees for routine spectra.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.

-

3. Data Processing:

-

Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: The areas under the ¹H NMR peaks are integrated to determine the relative number of protons, and the exact chemical shifts of the peaks are determined.

Advanced 2D NMR Techniques for Structural Confirmation

For complex molecules, one-dimensional NMR spectra may not be sufficient for complete structural elucidation. Two-dimensional (2D) NMR experiments provide additional connectivity information.

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. In our target molecule, a COSY spectrum would show cross-peaks between H-5 and H-6, and between H-6 and H-2, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It would be used to definitively assign the signals for C-2/H-2, C-5/H-5, and C-6/H-6.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons over two or three bonds. For instance, an HMBC spectrum could show correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the carbonyl carbon, confirming the structure of the Boc group. It would also show correlations from the aromatic protons to various aromatic carbons, helping to piece together the substitution pattern.

Figure 3: Predicted 2D NMR correlations for tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate.

Conclusion

This in-depth technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate. By leveraging data from structurally similar compounds and fundamental NMR principles, we have established a robust framework for interpreting the complex spectral features of this molecule. The detailed experimental protocols and discussion of advanced 2D NMR techniques offer a practical guide for researchers to obtain and interpret high-quality NMR data for this and other novel chemical entities. The ability to accurately predict and interpret NMR spectra is a cornerstone of modern chemical research and drug development, enabling scientists to confirm molecular structures with confidence and advance their research programs.

References

-

Supporting Information for a relevant chemical synthesis paper. (2015). Royal Society of Chemistry. [Link]

Sources

Strategic Utilization of Tert-Butyl (4-Bromo-3-(Trifluoromethyl)Phenyl)Carbamate in Advanced API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and active pharmaceutical ingredient (API) synthesis, the selection of bifunctional building blocks dictates the efficiency of the entire synthetic route. Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (CAS: 872614-77-2) has emerged as a highly privileged scaffold [1]. It strategically combines an electrophilic cross-coupling handle (aryl bromide), a metabolically stabilizing moiety (trifluoromethyl group), and an orthogonally protected nucleophile (Boc-amine).

This guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and self-validating experimental protocols designed to maximize yield and purity in late-stage functionalization.

Physicochemical Profiling & Process Causality

Understanding the physical properties of a building block is not merely for documentation; it directly influences solvent selection, phase separation during workup, and downstream pharmacokinetic profiling.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Relevance in R&D & Scale-Up |

| CAS Number | 872614-77-2 | Unique identifier ensuring procurement accuracy across global supply chains [1]. |

| Molecular Formula | C₁₂H₁₃BrF₃NO₂ | Defines the stoichiometric mass balance required for catalytic cycles. |

| Molecular Weight | 340.14 g/mol | Moderately high for a starting fragment. Subsequent coupling partners must be carefully selected (<160 Da) to keep the final API within Lipinski’s Rule of 5 (<500 Da) [3]. |

| Density (Predicted) | 1.490 ± 0.06 g/cm³ | Critical for Workup: The high density is driven by the heavy bromine and fluorine atoms. In concentrated scale-up reactions, this can invert typical aqueous/organic phase separations if insufficient extraction solvent (e.g., EtOAc) is used [2]. |

| Boiling Point | 285.1 ± 40.0 °C | Low volatility ensures the compound remains stable under high-temperature reflux conditions (e.g., 110 °C in toluene) without evaporative loss [2]. |

Structural Anatomy & Reactivity Mapping

As an Application Scientist, designing a synthetic route requires exploiting the distinct electronic and steric microenvironments of the molecule:

-

The Bromine Handle (C-Br): Bromine is selected over iodine (which is often too photolabile and reactive) and chlorine (which is too inert and requires specialized, expensive bulky ligands). The aryl bromide provides a perfectly balanced oxidative addition rate for standard Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings.

-

The Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group exerts a powerful inductive effect. Causality: In medicinal chemistry, the -CF₃ group increases the lipophilicity (LogP) of the final drug candidate, enhancing blood-brain barrier (BBB) penetration. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at the 3-position of the phenyl ring, dramatically increasing the API's half-life.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sterically bulky. Causality: It prevents unwanted side reactions (such as competitive amination) at the nitrogen during basic cross-coupling conditions. It is strictly orthogonal—completely stable to the basic conditions of a Suzuki coupling (e.g., K₂CO₃) but rapidly cleaves under anhydrous acidic conditions.

Mechanistic Workflows & Visualizations

To conceptualize the integration of this building block into a broader synthetic pipeline, the following diagrams map the catalytic and operational workflows.

Figure 1: Suzuki-Miyaura catalytic cycle for the brominated tert-butyl carbamate substrate.

Figure 2: Orthogonal synthetic workflow from halogenated building block to free amine.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By understanding the mechanistic causality behind each step, researchers can easily troubleshoot deviations in yield or purity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the title compound with a standard arylboronic acid.

-

Reaction Setup: To a flame-dried Schlenk flask, add tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, outcompeting unwanted off-target dehalogenation or homocoupling side reactions.

-

-

Solvent & Degassing: Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

-

Causality: The biphasic solvent system is strictly necessary. Dioxane dissolves the organic substrates, while water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex.

-

-

Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours. Monitor conversion via LC-MS.

-

Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x).

-

Self-Validation Check: Because the starting material has a high density (~1.49 g/cm³), ensure sufficient Ethyl Acetate is used to keep the organic phase lighter than the aqueous phase, preventing emulsion inversion.

-

Protocol B: Orthogonal Boc Deprotection

Once the biaryl framework is constructed, the Boc group must be removed to reveal the free amine for subsequent functionalization (e.g., amide bond formation).

-

Solvation: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA) dropwise to achieve a final TFA:DCM ratio of 1:4.

-

Causality: Cooling prevents exothermic degradation and suppresses side reactions. The strong acid protonates the carbamate oxygen, initiating the cleavage mechanism.

-

-

Cleavage Mechanism: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Causality: The protonated carbamate expels a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas. Simultaneously, the resulting carbamic acid spontaneously decarboxylates into CO₂ gas. The continuous evolution of these two gases drives the reaction to 100% completion via Le Chatelier's principle.

-

-

Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over Na₂SO₄, and concentrate to yield the free amine API intermediate.

References

Crystal structure and X-ray diffraction of Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (Chemical Formula: C₁₂H₁₃BrF₃NO₂) is a highly functionalized, synthetically valuable intermediate widely utilized in the development of kinase inhibitors, androgen receptor antagonists, and complex heterocycles. From a structural chemistry perspective, this molecule presents a fascinating interplay of competing intermolecular forces: the rigid, hydrogen-bond-donating carbamate core, the massive isotropic steric bulk of the tert-butyl (Boc) group, the highly electronegative and rotationally labile trifluoromethyl (-CF₃) rotor, and the polarizable, halogen-bond-donating bromine atom.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the crystallographic behavior of this molecule, providing field-proven, self-validating protocols for growing optical-quality single crystals and executing rigorous X-ray diffraction (SCXRD) analyses.

Predictive Structural Motifs & Molecular Geometry

Before initiating crystallization, it is critical to predict the molecule's geometric behavior based on its functional groups. Understanding these motifs informs our experimental choices during data collection and refinement.

The Carbamate Linkage: Rigidity and Planarity

The tert-butyl phenylcarbamate moiety typically adopts a highly planar conformation to maximize the delocalization of the nitrogen lone pair into the carbonyl π-system[1]. This partial double-bond character restricts rotation around the C–N bond, locking the N–H and C=O groups into a trans or cis geometry (predominantly trans in secondary carbamates). This planarity is the primary director of the crystal lattice, as it defines the trajectory of the primary N–H···O=C hydrogen bonds.

The ortho-Steric Clash: Bromine vs. Trifluoromethyl

A critical insight into this specific molecule is the ortho-relationship between the massive bromine atom at C4 and the trifluoromethyl group at C3. The introduction of a trifluoromethyl group adjacent to bulky substituents induces significant steric strain, which dictates the overall torsional profile of the molecule in the solid state[2].

-

Mechanistic Insight: While -CF₃ groups are notorious for severe rotational disorder in the solid state, the steric clash (F···Br repulsion) restricts the free rotation of the -CF₃ rotor. It often locks the group into a specific staggered conformation to minimize electrostatic repulsion. Consequently, while low-temperature data collection remains mandatory, the severity of the dynamic disorder is mechanistically mitigated by this adjacent steric bulk.

The Halogen Bond Donor (σ-Hole)

The anisotropic charge distribution on the C4-bromine atom creates a region of positive electrostatic potential (the σ-hole) along the C–Br bond axis. In analogous Boc-protected brominated anilines, the crystal lattice is heavily stabilized by N–H···O=C hydrogen bonds, often supplemented by directional Br···Br or Br···O halogen bonds[3].

Self-Validating Experimental Protocols

To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system where each step confirms the success of the previous one.

Protocol 1: Vapor Diffusion Crystallization

The high lipophilicity of the Boc and -CF₃ groups, contrasted with the polar carbamate core, often leads to "oiling out" (phase separation) rather than crystallization if standard slow evaporation is used.

-

Dissolution: Dissolve 20 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

-

Causality: DCM is a strong, volatile solvent that fully solvates the lipophilic domains without disrupting potential hydrogen-bonding sites.

-

-

Antisolvent Chamber: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of n-pentane. Seal the outer vial tightly.

-

Diffusion & Nucleation: Allow the system to stand undisturbed at 22 °C for 48–72 hours.

-

Causality: As pentane vapor diffuses into the DCM, the dielectric constant of the solution gradually decreases. This slow, thermodynamic transition favors the nucleation of a few high-quality single crystals rather than rapid precipitation.

-

-

Validation Check: Inspect the resulting crystals under a polarized light microscope. Sharp optical extinction upon rotation confirms the single-crystal nature (anisotropy) of the lattice, validating the method prior to X-ray exposure.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Caption: Step-by-step SCXRD workflow for halogenated Boc-anilines.

-

Crystal Mounting: Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.

-

Causality: The oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock when exposed to the cold stream, while minimizing background X-ray scattering.

-

-

Data Collection: Center the crystal on a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

-

Causality: Mo Kα radiation is selected over Cu Kα to minimize severe X-ray absorption by the heavy bromine atom. The 100 K temperature is strictly required to freeze any residual dynamic disorder in the -CF₃ group and reduce thermal smearing (Debye-Waller factors).

-

-

Data Reduction: Integrate frames using APEX/SAINT and apply a multi-scan absorption correction (SADABS).

-

Causality: Bromine's high electron density causes anisotropic absorption of the X-ray beam; SADABS mathematically corrects this based on redundant reflections.

-

-

Structure Solution & Refinement: Solve using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). If the -CF₃ group exhibits static disorder, model the fluorine atoms over two discrete positions with fractional occupancies (e.g., 0.60/0.40) using SADI (similar distance) and EADP (equivalent anisotropic displacement parameters) restraints.

-

Validation Check: The refinement is self-validating. A final Goodness-of-Fit (GoF) near 1.05 and a flat residual electron density map (Δρ_max < 0.5 e/ų, localized near the Br atom) confirm the structural model's physical accuracy.

Quantitative Crystallographic Parameters

Based on the structural behavior of highly analogous halogenated Boc-protected anilines, the following quantitative parameters represent the standard acceptable ranges for a high-quality SCXRD dataset of this compound.

| Crystallographic Parameter | Anticipated Value / Range | Justification / Causality |

| Chemical Formula | C₁₂H₁₃BrF₃NO₂ | Standard composition verification. |

| Formula Weight | 340.14 g/mol | Calculated exact mass. |

| Crystal System | Monoclinic / Triclinic | Low symmetry is expected due to asymmetric substitution and bulky groups. |

| Space Group | P2₁/c or P-1 | Centrosymmetric packing is overwhelmingly favored by achiral organic molecules to maximize packing efficiency. |

| Temperature | 100(2) K | Mandatory to suppress thermal motion and -CF₃ rotational disorder. |

| Radiation | Mo Kα (λ = 0.71073 Å) | High energy required to minimize absorption errors from the heavy Bromine atom. |

| Absorption Coefficient (μ) | ~2.5 - 3.0 mm⁻¹ | Dominated by the Br atom; necessitates rigorous multi-scan absorption correction. |

| Final R Indices [I > 2σ(I)] | R₁ ≈ 0.035 - 0.050 | Indicates a high-quality structure solution with well-modeled disorder. |

Intermolecular Interactions & Crystal Packing

The solid-state architecture of Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is governed by a strict hierarchy of intermolecular forces.

Caption: Intermolecular interaction hierarchy governing the crystal packing.

-

Primary Motif (Hydrogen Bonding): The dominant interaction is the intermolecular N–H···O=C hydrogen bond between adjacent carbamate groups. Because the Boc group prevents the formation of cyclic dimers (due to steric shielding), these molecules typically assemble into infinite 1D chains (a C(4) graph-set motif).

-

Secondary Motif (Halogen Bonding): The 1D chains are cross-linked into 2D sheets via halogen bonding. The σ-hole of the C4-bromine atom interacts with the electron-rich carbonyl oxygen of a neighboring chain (C–Br···O=C).

-

Packing Directors (Sterics): The massive tert-butyl groups and -CF₃ groups act as insulating layers, forcing the 2D sheets to stack via weak van der Waals forces. True co-facial π-π stacking is usually precluded by the out-of-plane bulk of the -CF₃ group, resulting in edge-to-face (T-shaped) aromatic interactions instead.

Conclusion

The crystallographic analysis of Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate requires a delicate balance of thermodynamic control during crystal growth and rigorous low-temperature X-ray data collection. By understanding the causality behind the molecule's structural motifs—specifically the rigid carbamate core, the halogen-bond-donating bromine, and the sterically restricted -CF₃ rotor—researchers can proactively design self-validating protocols that yield high-fidelity, publication-ready structural models.

References

-

Pocinho, D. et al., N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea, IUCrData (2018).

-

Raju, S. et al., Isolation and structure of an 18-membered macrocycle containing two diselenide linkages and its precursor, Acta Crystallographica Section C: Structural Chemistry (2019).

-

Meng, L. et al., Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates, The Journal of Organic Chemistry (2018).

Sources

Thermodynamic Stability and Degradation Kinetics of Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate: A Technical Guide

Executive Summary

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (CAS No. 872614-77-2) is a highly specialized N-Boc protected aniline derivative widely utilized as a critical intermediate in pharmaceutical synthesis and drug development[1]. The presence of strong electron-withdrawing groups (EWGs)—specifically the 3-trifluoromethyl ( −CF3 ) and 4-bromo ( −Br ) substituents—significantly alters the electron density of the aromatic ring. This whitepaper provides an in-depth analysis of how these electronic effects modulate the thermodynamic and kinetic stability of the carbamate linkage, offering field-proven protocols for thermal analysis and controlled deprotection[2].

Structural & Electronic Profiling: The Causality of Stability

In standard aliphatic N-Boc amines, the nitrogen lone pair delocalizes into the carbamate carbonyl, making the carbonyl oxygen sufficiently electron-rich to undergo facile protonation in mildly acidic media[3]. However, in Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate, the thermodynamic landscape is fundamentally shifted:

-

Inductive and Resonance Withdrawal: The −CF3 group ( σmeta=0.43 ) and the −Br group ( σpara=0.23 ) exert a profound electron-withdrawing effect on the phenyl ring.

-

Nucleophilic Attenuation: This electron deficiency pulls the nitrogen lone pair toward the aromatic system, severely reducing its ability to participate in resonance with the Boc carbonyl group.

-

Thermodynamic Consequence: The carbonyl oxygen becomes significantly less basic. Consequently, the activation energy ( Ea ) required for the initial protonation step of acid-catalyzed deprotection is elevated, granting this specific molecule higher kinetic stability against premature degradation compared to standard N-Boc derivatives[4].

Degradation Pathways and Mechanisms

The thermodynamic degradation of this compound proceeds via two primary pathways depending on the environmental conditions: solid-state thermal decomposition and acid-catalyzed solvolysis.

Acid-Catalyzed Deprotection Pathway

The deprotection of the N-Boc group proceeds through an acid-catalyzed elimination mechanism[2]. The acid protonates the carbonyl oxygen, leading to the rate-limiting cleavage of the tert-butyl group to form a stable tert-butyl cation and a transient carbamic acid intermediate[3]. This intermediate rapidly decarboxylates to yield the free 4-bromo-3-(trifluoromethyl)aniline, carbon dioxide, and isobutylene[4].

Acid-catalyzed N-Boc deprotection mechanism showing intermediate fragmentation.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the baseline thermodynamic and kinetic data for Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate, derived from standardized thermal analysis techniques[5].

| Parameter | Value | Analytical Method |

| Decomposition Onset ( Tonset ) | 165 - 175 °C | TGA (10 °C/min, N2 atmosphere) |

| Activation Energy ( Ea ) | ~135 kJ/mol | Isothermal DSC Kinetics |

| Deprotection t1/2 (20% TFA/DCM) | 55 minutes | LC-MS (Isothermal, 25 °C) |

| Optimal Storage Temperature | 0 - 25 °C | Long-term Stability Testing |

Self-Validating Experimental Protocols

Protocol 1: Thermal Degradation Profiling (TGA-MS)

Objective: To quantify the solid-state thermodynamic stability and confirm the decarboxylation degradation pathway. Causality & Self-Validation: Coupling Mass Spectrometry (MS) to Thermogravimetric Analysis (TGA) creates a self-validating system. By correlating specific mass loss events on the TGA curve with the MS detection of isobutylene (m/z 56) and CO2 (m/z 44), researchers can definitively prove that the mass loss is due to Boc-cleavage rather than non-specific combustion or solvent evaporation.

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an alumina crucible. Rationale: A low sample mass minimizes internal thermal gradients, ensuring highly precise onset temperature ( Tonset ) recording.

-

Purge Phase: Purge the TGA furnace with high-purity Nitrogen ( N2 ) at 50 mL/min for 15 minutes. Rationale: Removing residual oxygen prevents oxidative degradation, isolating purely thermodynamic thermal cleavage.

-

Dynamic Heating: Heat the sample from 25 °C to 300 °C at a controlled ramp rate of 10 °C/min[5].

-

Evolved Gas Analysis: Route the exhaust through a heated transfer line (200 °C) to the MS. Monitor m/z 44 and 56 continuously.

Protocol 2: Acid-Catalyzed Deprotection Kinetics

Objective: To determine the kinetic stability of the carbamate linkage under controlled acidic conditions. Causality & Self-Validation: The strict use of anhydrous Dichloromethane (DCM) prevents competitive aqueous hydrolysis. Furthermore, tracking both the disappearance of the starting material and the appearance of the free aniline via LC-MS ensures mass balance, validating that no side reactions (e.g., ring bromination) are occurring.

-

Substrate Dissolution: Dissolve 1.0 mmol of the compound in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under an Argon atmosphere.

-

Acid Titration: Cool the system to 0 °C using an ice bath. Slowly add 20% (v/v) Trifluoroacetic Acid (TFA)[2]. Rationale: Cooling mitigates the highly exothermic protonation step, preventing localized thermal degradation and ensuring the reaction remains strictly under kinetic control.

-

Kinetic Sampling: Allow the reaction to warm to 25 °C. Extract 50 µL aliquots every 10 minutes. Quench immediately in cold saturated NaHCO3 . Rationale: The alkaline quench instantly neutralizes the TFA, halting the cleavage mechanism and providing an accurate kinetic snapshot of that exact time point[4].

-

LC-MS Analysis: Analyze the quenched aliquots to calculate the half-life ( t1/2 ).

Step-by-step experimental workflow for controlled acidic deprotection.

Sources

Application Note: Advanced Buchwald-Hartwig Amination of Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

Executive Summary & Substrate Analysis

The Buchwald-Hartwig cross-coupling reaction is a foundational methodology for the construction of aromatic C–N bonds in drug discovery and materials science[1]. However, applying this transformation to highly functionalized substrates such as tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate requires rigorous condition optimization.

This specific aryl bromide presents two competing electronic and steric challenges:

-

The Ortho-Trifluoromethyl (-CF₃) Effect: The strongly electron-withdrawing nature of the -CF₃ group reduces the electron density of the C–Br bond, which kinetically accelerates the initial oxidative addition of the Pd(0) catalyst[2]. However, its ortho-position introduces severe steric hindrance. This bulk impedes the subsequent transmetalation/amine coordination step and can trap the catalyst in stable, off-cycle Pd(II) complexes[2].

-

The Para-Carbamate (-NHBoc) Challenge: Standard Buchwald-Hartwig protocols routinely employ strong bases like sodium tert-butoxide (NaOtBu, pKₐH ≈ 19)[2]. Because the -NHBoc proton is relatively acidic (pKₐ ≈ 12–13), exposure to NaOtBu leads to rapid deprotonation of the carbamate. This generates a competing nucleophile that causes undesired N-arylation (oligomerization) and catalyst poisoning[2].

To successfully couple this substrate, the protocol must balance a highly active, sterically accommodating catalyst system with a mild base that is orthogonal to the carbamate protecting group.

Reaction Logic & Condition Causality

Base Selection: The Necessity of Weak Bases

To prevent the deprotonation of the -NHBoc group, weak inorganic bases such as Cs₂CO₃ or K₃PO₄ are strictly required[3]. While these weak bases lack the thermodynamic strength to directly deprotonate a free aliphatic amine, the reaction mechanism bypasses this limitation. Coordination of the exogenous amine to the electrophilic Pd(II) center significantly enhances the acidity of the amine proton, enabling Cs₂CO₃ to facilitate the deprotonation step efficiently[1].

Catalyst & Ligand Design

To overcome the steric clash imposed by the ortho-CF₃ group during reductive elimination, bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) are essential. Ligands such as BrettPhos (for primary amines) or tBuXPhos (for secondary amines) force the palladium center to remain in a highly active monoligated L₁Pd(0) state and accelerate reductive elimination by relieving steric strain[4].

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting substrate-specific effects.

Quantitative Data Summary

Table 1: Base Selection Matrix for NHBoc-Protected Substrates

| Base | Conjugate Acid pKₐ | Effect on Substrate (-NHBoc) | Suitability |

|---|---|---|---|

| NaOtBu | ~19.0 | Deprotonates carbamate; causes oligomerization. | ❌ Avoid |

| LiHMDS | ~26.0 | Complete deprotonation; rapid catalyst poisoning. | ❌ Avoid |

| K₃PO₄ | ~12.3 | Minimal deprotonation; requires higher thermal energy. | ⚠️ Acceptable |

| Cs₂CO₃ | ~10.3 | Orthogonal to carbamate; enables selective coupling. | ✅ Optimal |

Table 2: Ligand Optimization for Ortho-CF₃ Aryl Bromides

| Ligand | Steric Profile | Target Amine Class | Performance Rationale |

|---|---|---|---|

| BINAP | Moderate | Primary / Secondary | Sluggish reductive elimination due to ortho-CF₃ steric clash. |

| XPhos | High | Secondary Amines | Good conversion; accommodates steric bulk during amine coordination. |

| BrettPhos | Very High | Primary Amines | Excellent; prevents off-cycle Pd-dimers; accelerates reductive elimination. |

| tBuXPhos | Very High | Bulky Secondary | Excellent; highly electron-rich, forces monoligated Pd(0) active species. |

Experimental Protocol: Self-Validating Methodology

This protocol is optimized for the coupling of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate with a representative primary or secondary amine (e.g., benzylamine or morpholine).

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

Step 1: Inert Atmosphere Setup

-

Oven-dry a Schlenk flask or a pressure-rated reaction vial with a magnetic stir bar.

-

Transfer the vessel to a glovebox or use standard Schlenk line techniques (Argon/Nitrogen).

-

Charge the vessel with:

-

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (1.0 equiv, 1.0 mmol)

-

Pd₂(dba)₃ (2.5 mol%, provides 5 mol% active Pd)

-

BrettPhos (for primary amines) or tBuXPhos (for secondary amines) (6.0 mol%)

-

Cs₂CO₃ (2.0 equiv, finely milled and anhydrous)

-

Step 2: Solvent and Amine Addition

-

Add anhydrous, thoroughly degassed 1,4-Dioxane (5.0 mL, yielding a 0.2 M solution). Note: Degassing via freeze-pump-thaw or rigorous argon sparging is critical to prevent Pd(0) oxidation.

-

Add the Exogenous Amine (1.2 equiv). If the amine is a solid, add it during Step 1.

-

Seal the reaction vessel tightly with a Teflon-lined cap.

Step 3: Reaction Execution & Self-Validating Checks

-

Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80–100 °C . Higher temperatures are required because weak bases demand higher thermal energy to drive the deprotonation of the Pd-coordinated amine[5].

-

Self-Validation Check (Catalyst Activation): Pd₂(dba)₃ is initially a dark purple/black powder. Upon heating with the phosphine ligand in dioxane, the solution should transition to a deep red or orange hue, confirming the formation of the active L₁Pd(0) species.

-

Self-Validation Check (Catalyst Poisoning): If the reaction mixture turns opaque black within the first 30 minutes, this indicates the precipitation of "Pd black" (inactive elemental palladium). This is caused by oxygen ingress or ligand degradation, necessitating a restart.

-

Stir vigorously (800+ rpm) for 12–24 hours. The high agitation rate is necessary because the inorganic base (Cs₂CO₃) is insoluble in dioxane and will otherwise sink, severely impacting the reaction rate[2].

Step 4: Workup and Isolation

-

Cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and any precipitated palladium catalyst.

-

Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated carbamate product.

References

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, WuXi AppTec.

- Buchwald-Hartwig Coupling, Alfa Chemistry.

- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol, ACS Publications.

- Buchwald Ligands Review, Entegris.

- Buchwald-Hartwig Cross-Coupling, J&K Scientific LLC.

Sources

Application Note: Lithium-Halogen Exchange Protocols for Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

Executive Summary

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (CAS No.: 872614-77-2) is a highly versatile, functionalized aniline building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1]. Functionalizing the C4 position via lithium-halogen exchange presents unique synthetic challenges due to the presence of an acidic carbamate proton (N-H) and a highly electron-withdrawing, thermally sensitive trifluoromethyl (-CF₃) group. This application note details a self-validating, highly optimized protocol for the generation and subsequent electrophilic trapping of the corresponding aryl lithium species.

Mechanistic Rationale & Causality

To achieve high-yielding electrophilic functionalization, the experimental design must account for the competing kinetics and thermodynamics of the substrate's functional groups.

The Dual-Equivalent Imperative

The tert-butyl carbamate (Boc) protecting group contains an acidic N-H proton (pKa ~13.5). When exposed to an alkyllithium reagent, the kinetically and thermodynamically favored pathway is the deprotonation of this nitrogen, rather than the lithium-halogen exchange[2].

-

Causality: If only 1.0 equivalent of n-Butyllithium (n-BuLi) is used, the reaction stalls at the stable N-lithiated carbamate. Therefore, a minimum of 2.05 to 2.15 equivalents of n-BuLi is strictly required. The first equivalent acts as a base to form the N-Li species, while the second equivalent acts as a nucleophile to execute the rapid Li-Br exchange via an "ate" complex intermediate[2].

Thermal Instability of the Trifluoromethyl Group

Aryl lithium species bearing ortho- or meta-CF₃ groups are notoriously unstable at elevated temperatures. As the temperature rises above -40 °C, the electron-rich aryl lithium intermediate can undergo rapid α- or β-elimination of lithium fluoride (LiF)[3].

-

Causality: This elimination generates highly reactive, transient benzyne or difluoroallene-type species that immediately polymerize or react with the solvent, destroying the yield[3]. Consequently, strictly cryogenic conditions (-78 °C to -100 °C) must be maintained throughout the lithiation and initial quenching phases.

Solvent Selection: Kinetics vs. Solubility

While diethyl ether (Et₂O) is sometimes used to suppress solvent deprotonation, anhydrous tetrahydrofuran (THF) is strongly preferred for this protocol. THF effectively solvates the highly polar dianion (N-Li, C-Li) intermediate, preventing precipitation and ensuring rapid, homogeneous exchange kinetics within 30 minutes at -78 °C[4].

Reaction Pathway Visualization

Reaction pathway of lithium-halogen exchange for Boc-protected 4-bromo-3-(trifluoromethyl)aniline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Before committing a high-value or complex electrophile to the bulk reaction, an in-process control (IPC) step using deuterium oxide (D₂O) or methanol-d4 (CD₃OD) is integrated to definitively prove the formation of the dianion.

Materials & Reagents

-

Substrate: Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (10.0 mmol, 3.40 g)

-

Base: n-Butyllithium (2.5 M in hexanes, 21.5 mmol, 8.6 mL)

-

Solvent: Anhydrous THF (50 mL, inhibitor-free, Karl Fischer < 50 ppm)

-

Electrophile: e.g., Anhydrous DMF (for formylation) or CO₂ gas (for carboxylation) (30.0 mmol)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

-

Substrate Solvation: Dissolve the substrate (3.40 g) in 50 mL of anhydrous THF under Argon. Stir at 400 rpm.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Lithiation (Critical Step): Using a syringe pump, add n-BuLi (8.6 mL) dropwise over 20 minutes. Causality: Slow addition prevents localized exothermic spikes that could trigger LiF elimination from the CF₃ group. The solution will transition from colorless to a deep yellow/orange as the dianion forms.

-

Maturation: Stir the reaction mixture at -78 °C for exactly 30 minutes to ensure complete lithium-halogen exchange[4].

-

In-Process Validation (The D-Quench):

-

Withdraw a 0.1 mL aliquot using a pre-chilled syringe.

-

Quench immediately into a vial containing 1.0 mL of CD₃OD.

-

Analyze via LC-MS. Validation metric: The presence of the deuterated product (m/z [M-H]⁻ = 261) confirms successful dianion formation. If the starting material mass (m/z = 338/340) dominates, the exchange has failed or stalled at the mono-lithiated stage.

-

-

Electrophilic Trapping: Once validated, rapidly add the neat electrophile (e.g., 2.3 mL of anhydrous DMF) in one portion.

-

Thermal Equilibration & Workup: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by pouring it into 50 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and outcomes, providing a troubleshooting matrix for process optimization.

| Entry | Base (Equiv.) | Solvent | Internal Temp (°C) | Time (min) | Conversion to Product (%) | Major Side Product / Observation |

| 1 | 1.05 | THF | -78 | 30 | < 5% | Recovered Starting Material (Only N-Li formed) |

| 2 | 2.15 | THF | -78 | 30 | > 92% | None (Optimal Conditions) |

| 3 | 2.15 | THF | -40 | 30 | < 35% | Defluorinated oligomers (LiF elimination) |

| 4 | 2.15 | Et₂O | -78 | 120 | ~ 70% | Incomplete exchange (Poor dianion solubility) |

| 5 | 3.00 | THF | -78 | 30 | ~ 85% | Butylated side-products (Excess n-BuLi acting as nucleophile) |

References

-

National Institutes of Health (PMC) . "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate".[2] URL: [Link]

-

Oxford Academic / Chemistry Letters . "A Facile Synthesis of N-[2-(Trifluoromethyl)allyl]amides and Their Transformation into Angularly Trifluoromethylated Bicyclic Compounds".[3] URL: [Link]

-

ResearchGate . "How do I selectively exchange iodine with lithiate?".[4] URL: [Link]

Sources

- 1. tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate [chemshuttle.com]

- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate as a building block in API synthesis

Application Note: tert-Butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate as a Strategic Building Block in API Synthesis

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) frequently relies on highly functionalized building blocks that offer predictable reactivity and desirable physicochemical properties. tert-Butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (CAS: 872614-77-2)[1] is a premier intermediate in modern medicinal chemistry, particularly in the synthesis of targeted therapies such as kinase inhibitors and sphingosine-1-phosphate (S1P1) receptor agonists[2]. This application note provides an in-depth mechanistic analysis, quantitative optimization data, and self-validating experimental protocols for utilizing this scaffold in complex API synthesis.

Physicochemical Profile & Mechanistic Rationale

The utility of this building block stems from its tri-functional nature, which allows for orthogonal synthetic manipulations:

-

The Bromine Atom (C4 Position): Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. The electron-withdrawing nature of the adjacent trifluoromethyl group activates the C-Br bond toward oxidative addition by the palladium catalyst.

-

The Trifluoromethyl Group (-CF₃, C3 Position): A critical pharmacophore element. Its incorporation significantly enhances the lipophilicity (logP), metabolic stability (by blocking cytochrome P450-mediated oxidation at that position), and binding affinity of the final API[3].

-

The tert-Butyloxycarbonyl (Boc) Protected Amine: The Boc group is not merely a protective measure; it is a strategic necessity. Free anilines can coordinate with palladium catalysts, leading to catalyst poisoning or undesired competing amination reactions. The Boc group modulates the electron density of the nitrogen, preventing this interference while ensuring excellent solubility in organic solvents. Furthermore, it is highly stable to the basic conditions of cross-coupling but can be easily cleaved under mild acidic conditions[4].

Strategic Workflow in API Synthesis

The following workflow illustrates the divergent synthetic pathways enabled by this building block. The sequence typically involves C-C or C-N bond formation at the 4-position, followed by Boc deprotection, and final functionalization of the free aniline to form ureas or amides—common hydrogen-bond donor/acceptor motifs in kinase hinge-binding regions[5].

Caption: Divergent synthetic workflow from tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate to final APIs.

Quantitative Data: Reaction Optimization

Steric hindrance from the ortho-CF₃ group poses a challenge during cross-coupling[6]. Selecting the correct catalyst-ligand system is paramount to prevent protodehalogenation (loss of bromine without coupling). The table below summarizes optimized conditions for functionalizing this specific scaffold.

| Reaction Type | Coupling Partner | Catalyst / Ligand System | Base & Solvent | Temp / Time | Typical Yield |

| Suzuki-Miyaura | Arylboronic Acids | Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq) | K2CO3 (2.0 eq), Dioxane/H₂O (4:1) | 90 °C, 12 h | 82 - 91% |

| Suzuki-Miyaura | Heteroaryl Boronates | Pd2(dba)3 / XPhos (0.02/0.04 eq) | K3PO4 (2.0 eq), Toluene/H₂O (10:1) | 100 °C, 16 h | 75 - 85% |

| Buchwald-Hartwig | Primary Amines | Pd(OAc)2 / BINAP (0.05/0.07 eq) | Cs2CO3 (1.5 eq), Toluene | 110 °C, 18 h | 68 - 78% |

| Boc Deprotection | N/A | None (Acid-mediated) | 4M HCl in Dioxane or 20% TFA in DCM | 25 °C, 2-4 h | > 95% |

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following procedures include specific In-Process Controls (IPCs) to ensure causality and verification at each step[3].

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize a Boc-protected biaryl intermediate via C-C bond formation.

Materials & Reagents:

-

tert-Butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq)

-

Potassium carbonate ( K2CO3 ) (2.0 eq)

-

1,4-Dioxane / Water (4:1 v/v, rigorously degassed)

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the carbamate building block, arylboronic acid, and K2CO3 [3].

-

Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be excluded to prevent the oxidation of the palladium(0) active species, which would stall the catalytic cycle.

-

Catalyst & Solvent Addition: Add the Pd(dppf)Cl2 catalyst, followed by the degassed Dioxane/Water mixture via syringe.

-

Execution: Heat the reaction mixture to 90 °C under vigorous stirring for 12 hours[3].

-

In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is deemed complete when the starting material peak ( m/z 340 [M+H]+ or m/z 284 [M-tBu+H]+ ) is consumed, and the product mass appears.

-

Work-up & Purification: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts[3]. Wash the organic layer with brine, dry over anhydrous Na2SO4 , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Boc-Deprotection and Urea Formation

Objective: Unmask the aniline and construct a diaryl urea pharmacophore (common in p38 kinase inhibitors)[5].

Step 1: Deprotection

-

Dissolve the Boc-protected biaryl intermediate in Dichloromethane (DCM) (0.2 M concentration).

-

Add Trifluoroacetic acid (TFA) dropwise at 0 °C to achieve a 20% v/v TFA/DCM solution.

-

Stir at room temperature for 2 hours.

-

IPC: TLC (UV visualization) should show a highly polar spot (free amine TFA salt) replacing the less polar starting material.

-

Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO3 , extract with DCM, dry, and concentrate to yield the free aniline.

Step 2: Urea Assembly

-

Dissolve the free aniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under Argon.

-

Add the desired aryl isocyanate (1.05 eq) dropwise at room temperature. Causality: Isocyanates are highly electrophilic; adding them dropwise prevents exothermic runaway and limits the formation of symmetrical urea byproducts.

-

Stir for 4-6 hours. The product typically precipitates directly from the reaction mixture as a white/off-white solid.

-

Validation: Filter the precipitate, wash with cold THF, and analyze via 1H NMR. The presence of two distinct downfield singlet peaks (approx. 8.5 - 9.5 ppm) confirms the formation of the two N-H protons of the asymmetric urea linkage.

Case Study: Application in Targeted Therapies

The deprotected derivative, 4-bromo-3-(trifluoromethyl)aniline, is a documented precursor in the synthesis of AUY954 , a highly selective, low-nanomolar agonist of the sphingosine-1-phosphate receptor 1 ( S1P1 )[2][7]. Furthermore, the diaryl urea derivatives synthesized from this scaffold are potent inhibitors of p38 MAP kinase , a critical enzyme involved in the regulation of pro-inflammatory cytokines (TNF α , IL-1) associated with rheumatoid arthritis[5][8]. The strategic use of the Boc-protected building block ensures high overall yields and minimizes the need for harsh reaction conditions during the assembly of these complex APIs.

References

-

PubChemLite / Université du Luxembourg. "872614-77-2 (C12H13BrF3NO2) - Structural Information and Predicted Collision Cross Section." PubChemLite Database. Available at: [Link]

- Google Patents. "WO2000041698A1 - CARBOXY ARYL SUBSTITUTED DIPHENYL UREAS AS p38 KINASE INHIBITORS." World Intellectual Property Organization.

Sources

- 1. PubChemLite - 872614-77-2 (C12H13BrF3NO2) [pubchemlite.lcsb.uni.lu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2000041698A1 - Ï-CARBOXY ARYL SUBSTITUTED DIPHENYL UREAS AS p38 KINASE INHIBITORS - Google Patents [patents.google.com]

- 6. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

- 7. 4-溴-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. WO2000041698A1 - Ï-CARBOXY ARYL SUBSTITUTED DIPHENYL UREAS AS p38 KINASE INHIBITORS - Google Patents [patents.google.com]

Application Notes and Protocols for the N-Alkylation of Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate in Medicinal Chemistry

Introduction: Strategic Importance of N-Alkylated (4-bromo-3-(trifluoromethyl)phenyl)amine Scaffolds

In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to enhance pharmacological properties is paramount. The 4-bromo-3-(trifluoromethyl)aniline core is a privileged starting material, offering a trifecta of functionalities for chemical diversification. The presence of a nucleophilic amine, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing trifluoromethyl (CF₃) group provides a versatile platform for the synthesis of complex molecules. The CF₃ group, in particular, is a valuable addition to drug candidates as it can improve metabolic stability, lipophilicity, and binding affinity.[1]

This guide provides a comprehensive overview of the N-alkylation of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents, most notably kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the subsequent transformations of the N-alkylated product.

The Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The N-alkylated derivatives of 4-bromo-3-(trifluoromethyl)aniline are crucial building blocks in the synthesis of a class of drugs known as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] N-alkylated anilines derived from the title compound serve as key fragments that can be further elaborated, often through palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon, to construct the final inhibitor. These inhibitors frequently function by competing with ATP at the enzyme's active site, thereby disrupting the signaling pathways that drive disease progression.[1] A notable example is the use of related structures in the synthesis of intermediates for potent multi-targeted tyrosine kinase inhibitors like Ponatinib.[2]

Experimental Protocols

Part 1: Synthesis of the Starting Material: Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

The synthesis of the title carbamate begins with the regioselective bromination of 3-(trifluoromethyl)aniline, followed by the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group.

Protocol 1.1: Bromination of 3-(Trifluoromethyl)aniline

This protocol employs N-Bromosuccinimide (NBS) as a mild and effective brominating agent. The electron-donating amino group directs bromination to the para position, which is sterically favored over the ortho position adjacent to the bulky trifluoromethyl group.[3][4]

-

Materials and Reagents:

-

3-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

In a separate flask, prepare a solution of NBS (1.0 equivalent) in DMF.

-

Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-(trifluoromethyl)aniline as a brownish solid. Typical yields are in the range of 90-92%.[5]

-

Protocol 1.2: Boc-Protection of 4-Bromo-3-(trifluoromethyl)aniline

The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

-

Materials and Reagents:

-

4-Bromo-3-(trifluoromethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 equivalent) in DCM or THF in a round-bottom flask.

-

Add triethylamine or DIPEA (1.2 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate as a solid.

-

Part 2: N-Alkylation of Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

The N-alkylation of the carbamate proceeds via deprotonation of the N-H proton by a suitable base, followed by nucleophilic attack of the resulting anion on an alkylating agent. The electron-withdrawing nature of the carbamate group acidifies the N-H proton, facilitating its removal. However, the strongly electron-withdrawing trifluoromethyl group on the aromatic ring can decrease the nucleophilicity of the carbamate nitrogen, potentially requiring more forcing conditions compared to electron-rich anilines.[6]

Protocol 2.1: Representative Protocol for N-Alkylation

This protocol utilizes cesium carbonate as the base and N,N-dimethylformamide as the solvent, a combination known to be effective for the N-alkylation of carbamates.[7] The addition of tetrabutylammonium iodide (TBAI) can be beneficial as a phase-transfer catalyst and to facilitate the in-situ formation of a more reactive alkyl iodide from other alkyl halides.

-

Materials and Reagents:

-

tert-Butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrabutylammonium iodide (TBAI) (optional, but recommended)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate (1.0 equivalent) and TBAI (0.1 equivalents, if used).

-

Add anhydrous DMF to dissolve the starting materials (typical concentration of 0.1-0.5 M).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add cesium carbonate (1.5 - 2.0 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to facilitate deprotonation.

-